molecular formula C21H16N4 B14608160 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- CAS No. 59800-96-3

4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)-

Cat. No.: B14608160
CAS No.: 59800-96-3
M. Wt: 324.4 g/mol
InChI Key: FUXPZFSZQMHZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring substituted with phenyl and phenylimino groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- typically involves the cyclization of amido-nitriles. One common method is the reaction of 4-hydroxybenzaldehyde with o-phenylenediamine under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Mechanism of Action

The mechanism of action of 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

59800-96-3

Molecular Formula

C21H16N4

Molecular Weight

324.4 g/mol

IUPAC Name

N,2-diphenyl-5-phenyliminoimidazol-4-amine

InChI

InChI=1S/C21H16N4/c1-4-10-16(11-5-1)19-24-20(22-17-12-6-2-7-13-17)21(25-19)23-18-14-8-3-9-15-18/h1-15H,(H,22,23,24,25)

InChI Key

FUXPZFSZQMHZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)C(=N2)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.